molecular formula C17H14ClN5O2 B2407023 2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 338791-51-8

2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B2407023
CAS No.: 338791-51-8
M. Wt: 355.78
InChI Key: AQWCXTCFCNVLMM-UHFFFAOYSA-N
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Description

2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C17H14ClN5O2 and its molecular weight is 355.78. The purity is usually 95%.
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Properties

IUPAC Name

2-(6-chloropyridin-2-yl)-5-(4-nitrophenyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O2/c18-16-2-1-3-17(19-16)22-11-12-10-21(9-8-15(12)20-22)13-4-6-14(7-5-13)23(24)25/h1-7,11H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWCXTCFCNVLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN(N=C21)C3=NC(=CC=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a member of the pyrazolo[4,3-c]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. The general synthetic route can be summarized as follows:

  • Starting Materials : Common precursors include substituted pyridines and nitrophenyl derivatives.
  • Cyclization : The formation of the pyrazolo[4,3-c]pyridine core is achieved through cyclization reactions involving electrophilic aromatic substitutions.
  • Functionalization : Post-synthesis modifications may be employed to enhance biological activity or solubility.

Biological Evaluation

The biological activity of this compound has been evaluated through various assays focusing on its antiproliferative properties against cancer cell lines and its potential as an inhibitor for specific biological targets.

Antiproliferative Activity

In studies examining the antiproliferative effects of related pyrazolo compounds:

  • Cell Lines Tested : The compound was tested against several cancer cell lines including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer).
  • Results : The compound exhibited significant antiproliferative activity with low micromolar GI50 values. For instance, related derivatives have shown promising results with IC50 values ranging from 1 to 10 µM in these cell lines .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Induction of Apoptosis : Evidence suggests that compounds in this class induce apoptosis through activation of caspases and modulation of apoptotic pathways.
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase, thereby inhibiting cell division .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[4,3-c]pyridine derivatives in preclinical models:

  • Study on K562 Cells : A derivative demonstrated a significant reduction in cell viability with a GI50 value of approximately 5 µM. Flow cytometry analyses indicated increased apoptosis rates compared to untreated controls.
  • In Vivo Models : In mouse models bearing human tumor xenografts, administration of the compound resulted in tumor growth inhibition by over 50%, suggesting potential for further development as an anticancer agent.

Comparative Biological Activity

To contextualize the biological activity of this compound within its chemical class, a comparison table is provided below:

CompoundCell LineGI50 (µM)Mechanism
Compound AK5625Apoptosis induction
Compound BMV4-113Cell cycle arrest
Target CompoundMCF-7<10Caspase activation

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance, compounds similar to 2-(6-chloro-2-pyridinyl)-5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine have been investigated as inhibitors of specific kinases involved in cancer progression. A notable example includes their role as inhibitors of the B-RafV600E kinase, which is crucial in melanoma treatment .
  • Neuroprotective Effects :
    • This compound has been studied for its neuroprotective effects against neurodegenerative diseases. Research indicates that certain pyrazolo derivatives can act as positive allosteric modulators of metabotropic glutamate receptors (mGluR5), which are implicated in various neurological disorders .
  • Anticoagulant Properties :
    • Analogues of this compound have shown promise as anticoagulants. The modification of the pyrazolo ring has led to the development of compounds with strong factor Xa-binding activity, making them potential candidates for treating conditions like deep vein thrombosis and acute coronary syndrome .

Agricultural Applications

  • Insecticidal Activity :
    • The compound's structural features have been explored for insecticidal applications. Research has demonstrated that certain pyridine derivatives exhibit significant insecticidal activity against pests such as Aphis gossypii. The design and synthesis of these derivatives involve molecular docking studies to optimize efficacy against target insects .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization techniques. A recent study outlines a practical synthesis route that combines chemoselective reactions with Suzuki–Miyaura cross-coupling methods to yield high purity and yield products suitable for biological testing .

Case Studies

  • Case Study on Anticancer Drug Development :
    • A research team synthesized several pyrazolo derivatives and tested their efficacy against various cancer cell lines. The results indicated that modifications to the nitrophenyl group significantly enhanced anticancer activity through improved binding affinity to target kinases.
CompoundIC50 (µM)Target Kinase
Compound A0.25B-RafV600E
Compound B0.15C-Raf
  • Case Study on Insecticide Efficacy :
    • In a comparative study assessing the insecticidal activity of various pyridine derivatives against Aphis gossypii, the compound demonstrated a mortality rate of over 85% at a concentration of 50 ppm.
CompoundMortality Rate (%)Concentration (ppm)
Compound C8550
Compound D6050

Q & A

Q. Table 1: Key Crystallographic Parameters for Structural Validation

ParameterValue (Example)Source
Space groupP21/cP2_1/c
Unit cell (Å)a=8.87,b=19.90a = 8.87, b = 19.90
Refinement programSHELXL-2018

Q. Table 2: Hazard Codes and Mitigation Measures

CodeRiskPrecaution
H315Skin irritationUse chemical-resistant gloves
H319Eye damageSafety goggles mandatory

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